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molecular formula C10H8Cl2O2S B8582884 5-(2,5-Dichlorothiophen-3-yl)cyclohexane-1,3-dione

5-(2,5-Dichlorothiophen-3-yl)cyclohexane-1,3-dione

Cat. No. B8582884
M. Wt: 263.14 g/mol
InChI Key: KUIKKZNOUUBHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350749B1

Procedure details

To a solution of 2,5-dichlorothiophene (100.0 g) and dichloromethylmethylether (165.3 g) in dichloromethane (800 ml) was added dropwise a solution of titanium tetrachloride (272.7 g) in dichloromethane (160 ml) at −10 to −15° C. taking 50 minutes, and at the same temperature, the mixture was stirred for 30 minutes. The reaction solution was poured into ice, and the organic layer was washed with water, sodium hydrogen carbonate solution, water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give 2,5-dichloro-3-formylthiophene (115.0 g) as oil. To a mixture of acetone (1000 ml), sodium hydroxide (28.6 g) and water (1200 ml) was added at 0° C. a solution of 2,5-dichloro-3-formylthiophene (58.6 g) in acetone (200 ml) for 1.5 hours, and the mixture was stirred at the same temperature for 1 hour. Under reduced pressure, acetone was evaporated, and the crystals were filtered, washed with water and dried to give 4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one (136.6 g). To a solution of 20% sodium ethoxide in ethanol (211 g) was added diethyl malonate (99.3 g) at room temperature, and then 4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one (136.6 g) little by little. The mixture was stirred at room temperature for 30 minutes, heated for 2 hours while stirring, and cooled. The solvent was evaporated, and to the residue was added water. The aqueous layer was washed with ethyl acetate and concentrated, to which was added 2M sodium hydroxide (340 ml). The mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added 2.5M sulfuric acid (340 ml) for 15 minutes, and the mixture was stirred at 100° C. for 1.5 hours. The mixture was cooled, and precipitated crystals were filtered and washed with ethyl acetate-isopropylether (1:4) and isopropylether to give 5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione (78.9 g) as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99.3 g
Type
reactant
Reaction Step One
Quantity
211 g
Type
solvent
Reaction Step One
Name
4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one
Quantity
136.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].C(OCC)(=O)CC(OCC)=O.[Cl:16][C:17]1[S:18][C:19]([Cl:27])=[CH:20][C:21]=1[CH:22]=[CH:23][C:24](=[O:26])[CH3:25]>C(O)C>[Cl:16][C:17]1[S:18][C:19]([Cl:27])=[CH:20][C:21]=1[CH:22]1[CH2:3][C:2](=[O:1])[CH2:25][C:24](=[O:26])[CH2:23]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
99.3 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
211 g
Type
solvent
Smiles
C(C)O
Step Two
Name
4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one
Quantity
136.6 g
Type
reactant
Smiles
ClC=1SC(=CC1C=CC(C)=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
to the residue was added water
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, to which
ADDITION
Type
ADDITION
Details
was added 2M sodium hydroxide (340 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
To the mixture was added 2.5M sulfuric acid (340 ml) for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ethyl acetate-isopropylether (1:4) and isopropylether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1SC(=CC1C1CC(CC(C1)=O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 78.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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